![molecular formula C15H18N2O4 B2967230 N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide CAS No. 2197480-55-8](/img/structure/B2967230.png)
N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide
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Overview
Description
N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide, commonly known as MO-PBA, is a chemical compound with potential applications in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of MO-PBA is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MO-PBA can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
MO-PBA has been shown to have multiple biochemical and physiological effects. In addition to inhibiting HDAC activity, MO-PBA can also induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. Additionally, MO-PBA has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer.
Advantages and Limitations for Lab Experiments
MO-PBA has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, MO-PBA also has some limitations, including its low solubility in water and its potential toxicity to non-cancer cells. Careful attention must be paid to the concentration and delivery method of MO-PBA in lab experiments.
Future Directions
There are several future directions for MO-PBA research, including exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MO-PBA and its effects on gene expression. Finally, the development of more efficient and scalable synthesis methods for MO-PBA could enable its widespread use in scientific research.
Synthesis Methods
MO-PBA can be synthesized using various methods, including the reaction of 4-aminobenzamide with (R)-glycidyl butyrate, followed by the hydrolysis of the resulting product. Another method involves the reaction of 4-aminobenzamide with (R)-3-methoxyoxirane-2-carboxylic acid, followed by the acylation of the resulting product. The synthesis of MO-PBA requires careful attention to detail to ensure high yield and purity of the final product.
Scientific Research Applications
MO-PBA has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MO-PBA can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. Additionally, MO-PBA has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases.
properties
IUPAC Name |
N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-21-9-13(12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNLISWOVNFWHB-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acrylamido-N-((3R,4S)-4-methoxytetrahydrofuran-3-yl)benzamide |
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